molecular formula C10H15N3O B1468950 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine CAS No. 1341463-10-2

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine

Cat. No.: B1468950
CAS No.: 1341463-10-2
M. Wt: 193.25 g/mol
InChI Key: XKNXWKVPZOJCBY-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine is a member of the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Notably, it has shown significant inhibition against human fatty acid-binding proteins (FABPs), which are crucial in lipid metabolism and cellular signaling.

Efficacy Data

Recent studies have reported the following IC50 values for this compound:

Target IC50 (nM) Assay Description
Human FABP443Assessed using Terbium time-resolved fluorescence energy transfer (TR-FRET)
Human FABP518Similar assay as above

These results indicate a potent inhibitory effect on both FABP4 and FABP5, suggesting potential applications in metabolic disorders and obesity-related conditions .

Case Study 1: Antitumor Activity

In a recent investigation into the antitumor properties of oxadiazole derivatives, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound's structure was analyzed using structure–activity relationship (SAR) studies to understand how modifications could enhance its efficacy. The results showed that the presence of the cyclopropyl moiety contributed positively to its anticancer activity .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine production in vitro. The mechanism involved the modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses. This suggests that the compound could be explored further for therapeutic applications in chronic inflammatory diseases .

Research Findings

A review of literature indicates that compounds containing oxadiazole rings often exhibit a range of biological activities including antimicrobial, antifungal, and anticancer effects. The unique structure of this compound positions it as a promising candidate for drug development.

Summary of Biological Activities

Activity Type Findings
AnticancerSignificant cytotoxicity in multiple cancer cell lines
Anti-inflammatoryReduction in cytokine production; modulation of NF-kB pathways
Lipid MetabolismPotent inhibition of FABP4 and FABP5

Properties

IUPAC Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-3-1-2-7(8)10-12-9(13-14-10)6-4-5-6/h6-8H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNXWKVPZOJCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=NC(=NO2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine
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2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine
Reactant of Route 6
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine

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